5-Bromo-2-fluoro-4-methylbenzoic acid

Solubility Physicochemical Property Process Chemistry

Regioisomer purity is critical in patent-consistent API intermediate synthesis, yet positional isomers of bromo-fluoro-methylbenzoic acid compromise coupling regioselectivity and regulatory documentation. 5-Bromo-2-fluoro-4-methylbenzoic acid (CAS 515135-65-6) is the exact regioisomer specified in multiple drug-discovery programs for pan-RAF, ASK1, and RIPK2 inhibitors. • 5-Br handle enables aryl urea coupling for GNE-9815 pan-RAF inhibitor chemotype; documented 80% bromination yield from 2-fluoro-4-methylbenzoic acid. • 81% amide coupling yield to 5-bromo-2-fluoro-4-methylbenzamide, key intermediate for RIPK2 inhibitor elaboration. • Three orthogonal reactive handles (aryl bromide, ortho-fluorine, carboxylic acid) for programmable sequential functionalization on automated synthesis platforms.

Molecular Formula C8H6BrFO2
Molecular Weight 233.036
CAS No. 515135-65-6
Cat. No. B2359224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-fluoro-4-methylbenzoic acid
CAS515135-65-6
Molecular FormulaC8H6BrFO2
Molecular Weight233.036
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)C(=O)O)F
InChIInChI=1S/C8H6BrFO2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,1H3,(H,11,12)
InChIKeyBGBAXZILVNOSAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-fluoro-4-methylbenzoic Acid Sourcing Guide


5-Bromo-2-fluoro-4-methylbenzoic acid (CAS 515135-65-6, molecular formula C₈H₆BrFO₂, molecular weight 233.03 g/mol) is a tri-substituted benzoic acid derivative that carries bromine, fluorine, and methyl substituents on a single aromatic ring . This specific 2-fluoro-4-methyl-5-bromo substitution pattern has been employed as a key intermediate in multiple drug-discovery programs, including inhibitors of pan-RAF kinases for KRAS-mutant cancers, apoptosis signal-regulating kinase 1 (ASK1) for NASH and inflammatory diseases, and receptor-interacting serine/threonine-protein kinase 2 (RIPK2) for inflammatory disorders [1][2][3]. The compound is commercially available at purities typically ranging from 95% to 98% from multiple vendors .

Substitution Pattern Specificity


Bromo-fluoro-methylbenzoic acids sharing the same molecular formula (C₈H₆BrFO₂) exist as multiple regioisomers, including 2-bromo-5-fluoro-4-methylbenzoic acid (CAS 1003709-54-3) and 5-bromo-2-fluoro-3-methylbenzoic acid (CAS 1427382-02-2) . Although these isomers share the same atom composition, the three-dimensional spatial arrangement of substituents creates distinct electronic environments and steric profiles around the carboxylic acid handle. This positional specificity directly governs the regioselectivity and overall efficiency of downstream coupling reactions—amide bond formation, Suzuki-Miyaura cross-coupling, and nucleophilic aromatic substitution—that are critical for generating patent-consistent active pharmaceutical ingredient (API) intermediates [1][2]. When a synthetic route or patent specification explicitly calls for 5-bromo-2-fluoro-4-methylbenzoic acid, substituting a positional isomer will alter the reaction outcome, compromise intermediate identity, and potentially invalidate regulatory documentation [1][2].

Differentiation Evidence


Aqueous Solubility Advantage

The target compound exhibits a calculated aqueous solubility of 0.23 g/L at 25 °C, which is approximately 28% higher than the 0.18 g/L calculated for its regioisomer 2-bromo-5-fluoro-4-methylbenzoic acid (CAS 1003709-54-3) under the same conditions . Both values were calculated using Advanced Chemistry Development (ACD/Labs) Software V11.02 . Although the absolute solubility is low, the relative difference is significant when scaling amide-coupling or esterification reactions that are typically conducted in dichloromethane, tetrahydrofuran, or dimethylformamide at concentrations of 0.1–0.5 M; the target compound's higher intrinsic solubility provides a wider operational window before precipitation occurs .

Solubility Physicochemical Property Process Chemistry

Synthetic Yield in Pan-RAF Inhibitor Program

In the synthesis campaign leading to the clinical pan-RAF inhibitor candidate GNE-9815, 5-bromo-2-fluoro-4-methylbenzoic acid was prepared by direct bromination of 2-fluoro-4-methylbenzoic acid using bromine and iron powder, achieving an 80% isolated yield [1]. The resulting brominated acid intermediate was subsequently elaborated into the final pyridopyridazinone pan-RAF inhibitor that exhibited Kᵢ values of 0.062 nM (CRAF) and 0.19 nM (BRAF) and demonstrated synergistic MAPK pathway modulation in combination with cobimetinib in an HCT116 xenograft mouse model [1]. The specific 2-fluoro-4-methyl-5-bromo substitution pattern is critical for the subsequent aryl urea coupling step that defines the inhibitor's hinge-binding motif; alternative bromination sites would redirect the coupling regiochemistry and produce an isomeric product with different hinge-binding geometry [1].

Synthetic Chemistry Pan-RAF Inhibitor Medicinal Chemistry

Amide Coupling Yield for RIPK2 Inhibitors

In PCT patent WO2022066917A1, describing 3-(6-aminopyridin-3-yl)benzamide derivatives as RIPK2 inhibitors, 5-bromo-2-fluoro-4-methylbenzoic acid was converted to 5-bromo-2-fluoro-4-methylbenzamide via a standard EDC/HOBt coupling procedure (NH₄Cl, HOBt, EDC·HCl, DIPEA, 16 h), affording the amide product in 81% yield [1]. This result was generated in an independently reported patent family—distinct from the pan-RAF inhibitor program—and demonstrates the compound's reproducible performance in carbodiimide-mediated amide bond formation, the most commonly employed reaction for constructing amide libraries in medicinal chemistry [1]. The specific 5-bromo substitution is essential for generating the bromo-amide intermediate that undergoes subsequent palladium-catalyzed cross-coupling to install the 3-(6-aminopyridin-3-yl) pharmacophore [1].

Amide Bond Formation RIPK2 Inhibitor Patent Chemistry

Key Starting Material for ASK1 Inhibitors

US Patent Application US20200062727A1 (Enanta Pharmaceuticals, published February 27, 2020) discloses 5-bromo-2-fluoro-4-methylbenzoic acid as the starting material in the synthesis of ethyl 2-(4-fluoro-5-((6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl)carbamoyl)-2-methylphenyl)cyclopropane-1-carboxylate, a cycloalkyl-containing ASK1 inhibitor [1]. In Step 1, the compound (1.5 g, 6.44 mmol) was suspended in DCM and activated with Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine, 1.02 mL, 7.72 mmol) at room temperature for 1 hour—representing commercial-scale synthetic utility (gram-scale) [1]. ASK1 inhibition is a clinically pursued mechanism for non-alcoholic steatohepatitis (NASH), renal fibrosis, and autoimmune disorders [1]. The fact that this specific regioisomer, rather than any other bromo-fluoro-methylbenzoic acid, is explicitly named as the starting material in a patent with defined therapeutic claims underscores its non-interchangeable role in the intellectual property landscape [1].

ASK1 Inhibitor NASH Drug Discovery Intermediate

Orthogonal Reactive Handles

The 2-fluoro-4-methyl-5-bromo arrangement of this compound creates a unique orthogonal reactivity profile: the aryl bromide at position 5 is activated for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Heck), while the ortho-fluorine at position 2 can undergo nucleophilic aromatic substitution (SNAr) with amines or alkoxides under appropriate conditions, and the carboxylic acid at position 1 serves as a third independent derivatization site . In contrast, the 2-bromo-5-fluoro-4-methylbenzoic acid isomer (CAS 1003709-54-3) places the bromine ortho to the carboxylic acid, which sterically hinders both cross-coupling and acid-derivatization steps . The 5-bromo-2-fluoro-3-methylbenzoic acid isomer (CAS 1427382-02-2) places the methyl group at the 3-position, altering the electronic activation pattern of the ring and potentially reducing SNAr reactivity at the fluorine-bearing position . This regiochemical differentiation has been operationally exploited in the pan-RAF inhibitor synthesis, where the 5-bromo position directs the key aryl urea coupling step [1].

Cross-Coupling Orthogonal Reactivity Building Block Design

Application Scenarios


Pan-RAF Inhibitors for KRAS-Mutant Cancers

This compound serves as the aryl bromide building block in the synthesis of GNE-9815 and related pyridopyridazinone pan-RAF inhibitors [1]. The 5-bromo position enables the critical aryl urea coupling step that defines the inhibitor's type II kinase binding mode [1]. Procurement is recommended for research groups synthesizing GNE-9815 analogs or exploring the pyridopyridazinone chemotype for RAF kinase inhibition. The documented 80% bromination yield from 2-fluoro-4-methylbenzoic acid provides a reliable entry point for gram-scale intermediate preparation [1].

RIPK2 Inhibitor for Inflammatory Diseases

As demonstrated in PCT patent WO2022066917A1, the compound undergoes efficient amide coupling (81% yield) to generate 5-bromo-2-fluoro-4-methylbenzamide, which is subsequently elaborated via cross-coupling into 3-(6-aminopyridin-3-yl)benzamide RIPK2 inhibitors [2]. Research groups working on RIPK2-mediated inflammatory disorders or NOD signaling pathway modulation should consider this specific regioisomer for preparing patent-consistent intermediate libraries [2].

ASK1 Inhibitor for NASH and Renal Fibrosis

Enanta Pharmaceuticals' US20200062727A1 patent explicitly employs this compound at gram scale (1.5 g) as the starting material for cycloalkyl-containing ASK1 inhibitors [3]. Activation with Ghosez's reagent under mild conditions enables efficient conversion to the corresponding acid chloride equivalent, facilitating subsequent amide bond formation with complex aminopyridine-triazole fragments [3]. Procurement is strongly indicated for any group working on ASK1-targeted therapies for NASH, diabetic nephropathy, or autoimmune diseases [3].

Orthogonal Derivatization for Library Synthesis

The unique 2-fluoro-4-methyl-5-bromo substitution pattern provides three chemically distinct reactive handles (aryl bromide, ortho-fluorine, and carboxylic acid) that can be functionalized in a programmable sequence . The spatial separation of the 5-bromo handle from the 1-carboxylic acid group avoids the steric congestion observed in ortho-bromo isomers, enabling higher-yielding palladium-catalyzed cross-couplings before or after acid derivatization . This compound is therefore recommended for automated parallel synthesis platforms and DNA-encoded library construction where orthogonal functional-group reactivity is a prerequisite .

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